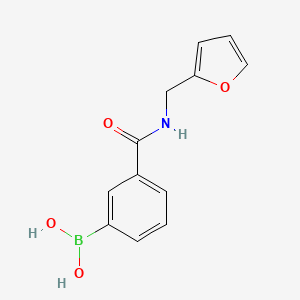

3-(Furfurylaminocarbonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative that is used widely in the scientific field. It has a molecular formula of C12H12BNO4 and a molecular weight of 245.0 g/mol .

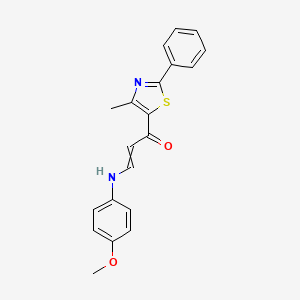

Molecular Structure Analysis

The molecular structure of 3-(Furfurylaminocarbonyl)phenylboronic acid is characterized by the presence of a furfurylaminocarbonyl group attached to a phenylboronic acid moiety .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Furfurylaminocarbonyl)phenylboronic acid are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Applications De Recherche Scientifique

Catalytic Applications

Phenylboronic acids have been utilized as non-toxic catalysts in the synthesis of tetrahydrobenzo[b]pyrans, showcasing their role in facilitating efficient, rapid, and environmentally friendly reactions (Nemouchi et al., 2012).

Molecular Docking and Structural Analysis

Studies involving phenylboronic acids have detailed their conformational, structural, vibrational, and electronic properties, demonstrating their use in molecular docking and as synthetic intermediates in organic synthesis (Tanış et al., 2020).

Antimicrobial Properties

Research into (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, antimicrobial, and spectroscopic properties, indicating potential for antibacterial applications (Adamczyk-Woźniak et al., 2021).

Enhanced Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles have been developed for tumor-targeted drug delivery, showing improved tumor accumulation and antitumor effects (Wang et al., 2016).

Glucose-Responsive Drug Delivery Systems

The incorporation of phenylboronic acid into glucose-responsive materials for insulin delivery highlights its significance in the development of responsive drug delivery systems (Ma & Shi, 2014).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have shown promise in diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for glucose and sialic acid interactions (Lan & Guo, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRIHRGFMYXTLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393762 |

Source

|

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furfurylaminocarbonyl)phenylboronic acid | |

CAS RN |

850567-27-0 |

Source

|

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)